molecular formula C20H18N2O3 B3160678 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione CAS No. 866138-18-3

2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione

Cat. No.: B3160678
CAS No.: 866138-18-3
M. Wt: 334.4 g/mol
InChI Key: VBOXDEWXEMSYQD-UHFFFAOYSA-N
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Description

2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione is a complex organic compound that features both indole and isoquinoline moieties. Indole derivatives are known for their significant biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione typically involves the construction of the indole and isoquinoline rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The isoquinoline ring can interact with DNA and proteins, influencing cellular processes. These interactions can lead to the compound’s observed biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-25-15-6-7-18-17(11-15)14(12-21-18)8-9-22-19(23)10-13-4-2-3-5-16(13)20(22)24/h2-7,11-12,21H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOXDEWXEMSYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN3C(=O)CC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4H-isoquinoline-1,3-dione
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